molecular formula C10H16O B14453048 8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)- CAS No. 72987-58-7

8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-

Cat. No.: B14453048
CAS No.: 72987-58-7
M. Wt: 152.23 g/mol
InChI Key: HSVRBYQDQWOTEJ-UHFFFAOYSA-N
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Description

8-Oxabicyclo[321]octane, 6-(1-methylethenyl)- is a bicyclic organic compound that features a unique structure with an oxygen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)- can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of chiral auxiliaries or enantioselective catalysis is often employed to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, KCN) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of oxygen.

    11-Oxatricyclo[5.2.1.0]decane: Another bicyclic compound with an oxygen atom, but with a different ring system.

Uniqueness

8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)- is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and physical properties.

Properties

CAS No.

72987-58-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

6-prop-1-en-2-yl-8-oxabicyclo[3.2.1]octane

InChI

InChI=1S/C10H16O/c1-7(2)9-6-8-4-3-5-10(9)11-8/h8-10H,1,3-6H2,2H3

InChI Key

HSVRBYQDQWOTEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2CCCC1O2

Origin of Product

United States

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